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Compound of Interest

Compound Name: SGC-IMLLT

Cat. No.: B1193507

SGC-IMLLT: A Comprehensive Selectivity Profile
Against Epigenetic Targets

For researchers, scientists, and drug development professionals, this guide provides an in-
depth comparison of SGC-IMLLT's performance against other epigenetic targets, supported by
experimental data and detailed methodologies.

SGC-IMLLT is a potent and selective chemical probe for the YEATS domains of MLLT1 (also
known as ENL or YEATS1) and MLLT3 (also known as AF9 or YEATS3).[1] These proteins are
critical readers of histone acyl-lysine modifications and are implicated in the development of
certain cancers, particularly acute leukemia.[2][3] The selectivity of a chemical probe is
paramount for its utility in accurately dissecting cellular biology and for its potential as a
therapeutic agent. This guide summarizes the comprehensive selectivity profiling of SGC-
IMLLT against a panel of other epigenetic targets.

Quantitative Selectivity Profile of SGC-IMLLT

The following table summarizes the inhibitory activity of SGC-IMLLT against its primary targets
and a range of other epigenetic reader domains. The data clearly demonstrates the high
selectivity of SGC-IMLLT for MLLT1 and MLLTS3.
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Target
Target Assay Type IC50 (uM) Kd (pM) Notes
Class
YEATS Primary
MLLT1 (ENL) ] AlphaScreen 0.26[4][5] 0.129[4]
Domain Target
YEATS Primary
MLLT3 (AF9) ) AlphaScreen - 0.077[4]
Domain Target
Excellent
selectivity
YEATS
YEATS?2 ] AlphaScreen >10 - over other
Domain
YEATS
domains.
Excellent
selectivity
YEATS
YEATS4 ] AlphaScreen >10 - over other
Domain
YEATS
domains.
No inhibition
Bromodomai
BRD4 (1) AlphaScreen >10 - observed at
n
10 uM.
No inhibition
Bromodomai
CBP AlphaScreen >10 - observed at
n
10 pM.
) No inhibition
Bromodomai
TAF1 AlphaScreen >10 - observed at
n
10 pM.
No inhibition
Bromodomai
CECR2 AlphaScreen >10 - observed at
n
10 puM.
) No inhibition
Bromodomai
FALZ AlphaScreen >10 - observed at
n
10 pM.
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48 Broad panel
] Bromodomai Thermal Shift  No activity at screening
Bromodomai - ] ]
n Assay 50 uM confirms high
ns
selectivity.

Experimental Methodologies

The selectivity of SGC-IMLLT was established using a variety of robust biochemical and
cellular assays. The general principles of these key experimental protocols are outlined below.

AlphaScreen (Amplified Luminescent Proximity
Homogeneous Assay)

This bead-based assay is used to measure the disruption of protein-protein interactions. In the
context of SGC-IMLLT, it was used to quantify the inhibition of the interaction between the
MLLT1/3 YEATS domain and acetylated histone peptides.

Workflow:

o Component Incubation: Biotinylated histone peptides are attached to streptavidin-coated
donor beads, while GST-tagged YEATS domains are bound to anti-GST coated acceptor
beads.

» Proximity-Based Signal: In the absence of an inhibitor, the interaction between the YEATS
domain and the histone peptide brings the donor and acceptor beads into close proximity.
Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the
acceptor bead, resulting in light emission at 520-620 nm.

e Inhibitor Action: SGC-IMLLT competes with the histone peptide for binding to the YEATS
domain. This disrupts the interaction, separating the donor and acceptor beads and leading
to a decrease in the AlphaScreen signal.

o Data Analysis: The IC50 value is determined by measuring the concentration of SGC-iMLLT
required to reduce the AlphaScreen signal by 50%.
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AlphaScreen Assay Workflow
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AlphaScreen Assay Workflow for SGC-iMLLT

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular environment. The
principle is that a ligand binding to its target protein stabilizes the protein, leading to an
increase in its melting temperature.

Workflow:
o Cell Treatment: Intact cells are treated with either SGC-IMLLT or a vehicle control.
o Thermal Challenge: The treated cells are heated to a range of temperatures.

o Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from
the precipitated, denatured proteins by centrifugation.

o Protein Detection: The amount of soluble target protein (MLLT1 or MLLT3) remaining at each
temperature is quantified, typically by Western blotting or other protein detection methods.

o Data Analysis: A melting curve is generated. A shift in the melting curve to a higher
temperature in the presence of SGC-IMLLT indicates target engagement.
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Cellular Thermal Shift Assay (CETSA) Workflow

MLLT1/3 Signhaling Pathway in Leukemia

MLLT1 (ENL) and MLLT3 (AF9) are components of large transcriptional regulatory complexes.
In certain types of leukemia, chromosomal translocations lead to the fusion of the MLL gene
with partners like MLLT1 or MLLT3. These fusion proteins aberrantly recruit transcriptional
machinery, such as the DOT1L complex and the Super Elongation Complex (SEC), to target
genes, leading to their overexpression and driving leukemogenesis. SGC-IMLLT, by inhibiting
the YEATS domain of MLLT1/3, disrupts the interaction with acetylated histones, thereby
preventing the recruitment of these complexes and the subsequent pathogenic gene
expression.
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Role of MLLT1/3 in Leukemogenesis and Inhibition by SGC-iMLLT

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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